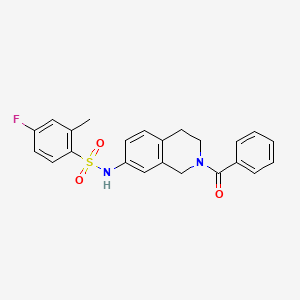
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H21FN2O3S and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C23H21FN2O4S
- Molecular Weight : 440.5 g/mol
- CAS Number : 955534-51-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may function as an enzyme inhibitor or receptor modulator, influencing several biological pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : The compound could bind to receptors that play roles in neurodegenerative diseases or other pathological conditions.
Biological Activities
Several studies have highlighted the biological activities associated with this compound:
- Antimicrobial Activity : Preliminary research indicates that it exhibits antimicrobial properties against various pathogens.
- Anticancer Potential : The compound has shown promise in inhibiting tumor growth in preclinical models. For instance, it was evaluated for its effects on cancer cell lines and demonstrated significant antiproliferative activity.
Case Studies and Research Findings
-
Anticancer Studies :
- A study explored the effects of this compound on various cancer cell lines, revealing an IC50 value indicating potent activity against specific tumors.
- In vivo studies demonstrated a significant reduction in tumor size in xenograft models treated with this compound.
-
Neuroprotective Effects :
- Research has indicated that tetrahydroisoquinoline derivatives can exhibit neuroprotective effects, suggesting that this compound may have therapeutic potential in treating neurodegenerative disorders.
-
Inflammation Modulation :
- Investigations into the anti-inflammatory properties revealed that the compound could inhibit pro-inflammatory cytokines, thus providing a basis for its use in inflammatory diseases.
Data Table of Biological Activities
特性
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-13-20(24)8-10-22(16)30(28,29)25-21-9-7-17-11-12-26(15-19(17)14-21)23(27)18-5-3-2-4-6-18/h2-10,13-14,25H,11-12,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOZNFVIIHXUFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














